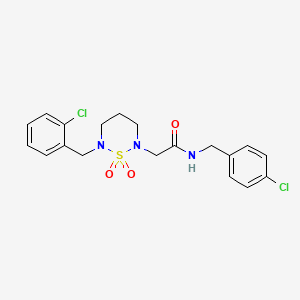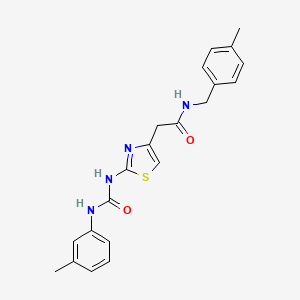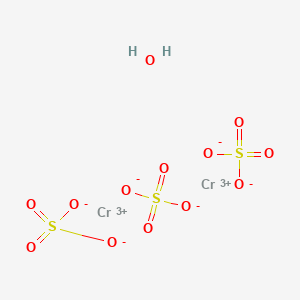![molecular formula C22H27N5 B2675523 6-Allyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 900891-16-9](/img/structure/B2675523.png)
6-Allyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-Allyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure composed of a pyrimidine ring fused with a pyrazole ring . This core is substituted with various functional groups, including an allyl group, an ethylpiperazinyl group, a methyl group, and a phenyl group .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, pyrimidine derivatives have been shown to exhibit a range of chemical reactivity. For instance, they have been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties .Wissenschaftliche Forschungsanwendungen
Structural Characterization and Synthetic Methods
The structural characterization and synthesis of pyrazolopyrimidine derivatives have been explored, revealing insights into their molecular packing, hydrogen bonding interactions, and π...π interactions. For instance, Karczmarzyk and Malinka (2008) detailed the crystal and molecular structures of certain isothiazolopyridine derivatives, comparing molecular conformations with related analgesic derivatives (Karczmarzyk & Malinka, 2008). Additionally, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been developed for potential biological applications, demonstrating various synthetic pathways and the importance of substituent effects on biological activity (Rahmouni et al., 2016).
Biological Activities
Research has also focused on the potential biological activities of pyrazolopyrimidine derivatives. Auzzi et al. (1983) synthesized some pyrazolo[1,5-a]pyrimidines to study their relationship with anti-inflammatory properties, finding compounds with high activity and better therapeutic indexes than reference drugs, and importantly, devoid of ulcerogenic activity (Auzzi et al., 1983). The exploration of pyrazolo[1,5-a]pyrimidines as anticancer and anti-5-lipoxygenase agents has also been reported, highlighting their potential in medicinal chemistry for developing new therapeutic agents (Rahmouni et al., 2016).
Zukünftige Richtungen
The future directions for research on “6-Allyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine” and similar compounds could involve further exploration of their potential therapeutic applications. For instance, triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties, suggesting potential applications in the treatment of neurodegenerative diseases . Additionally, pyrimidine derivatives have been studied for their anticancer activity, suggesting another potential area of application .
Eigenschaften
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5/c1-4-9-19-17(3)24-21-20(18-10-7-6-8-11-18)16-23-27(21)22(19)26-14-12-25(5-2)13-15-26/h4,6-8,10-11,16H,1,5,9,12-15H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGFHIZWRVDRES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=NC3=C(C=NN32)C4=CC=CC=C4)C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyrazine-2-carboxamide](/img/structure/B2675440.png)

![3-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)aniline](/img/structure/B2675449.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2675450.png)
![1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2675451.png)

![5-Benzyl-2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2675454.png)

![2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2675458.png)
![4-methoxy-1-methyl-5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)pyridin-2(1H)-one](/img/structure/B2675459.png)

![2-Chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2675461.png)
![[(2,5-Dichlorophenyl)methyl]triphenylphosphanium chloride](/img/structure/B2675462.png)
